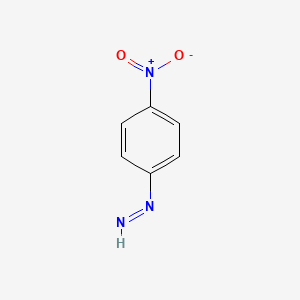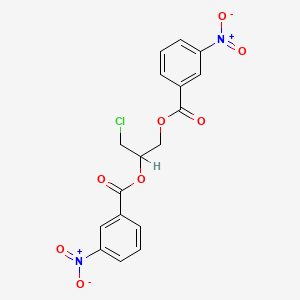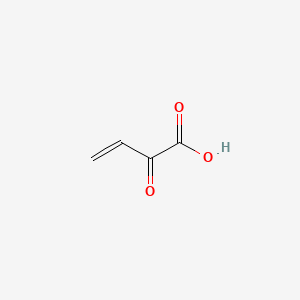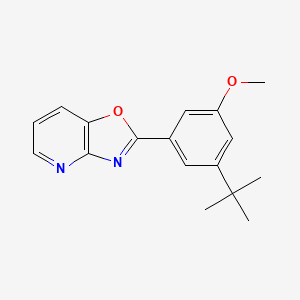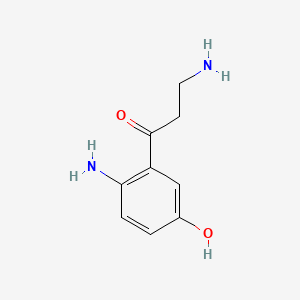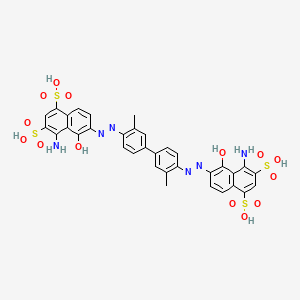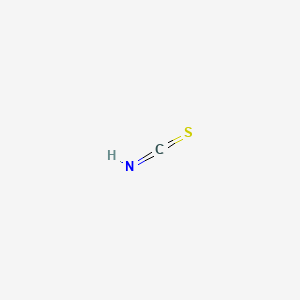![molecular formula C16H17ClN6 B1194797 3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine](/img/structure/B1194797.png)
3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine is a member of triazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
Antimalarial Effects
3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine and its derivatives have been studied for their antimalarial properties. Werbel, Elslager, and Chu (1973) synthesized various amino-s-triazolo[1,5-α]pyrimidines, demonstrating significant antimalarial activity against P. berghei in mice (Werbel, Elslager, & Chu, 1973).
Antitumor Activity
This compound has also been linked to potential antitumor applications. Hafez and El-Gazzar (2009) found that derivatives of triazolo[4,3-a]pyrimidine showed inhibitory effects on a range of cancer cell lines at specific concentrations (Hafez & El-Gazzar, 2009).
Synthesis and Characterization
Research has been conducted into the synthesis and characterization of this compound. For instance, studies by Khashi, Davoodnia, and Rao Lingam (2015) described the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, demonstrating the versatility and potential applications of this class of compounds (Khashi, Davoodnia, & Rao Lingam, 2015).
Antibacterial Activity
The compound has shown promise in antibacterial applications as well. Lahmidi et al. (2019) synthesized a novel derivative with demonstrated antibacterial activity against various microbial strains (Lahmidi et al., 2019).
Structural Analysis
Significant research has focused on the structural analysis of this compound. Velavan et al. (1997) determined the structures of certain 1,2,4-triazole derivatives, contributing to a deeper understanding of the compound's properties (Velavan et al., 1997).
Eigenschaften
Molekularformel |
C16H17ClN6 |
|---|---|
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-5-methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H17ClN6/c1-11-18-15(22-8-4-5-9-22)14-16(19-11)23(21-20-14)10-12-6-2-3-7-13(12)17/h2-3,6-7H,4-5,8-10H2,1H3 |
InChI-Schlüssel |
QTBKAMVDHAOZBC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)N3CCCC3)N=NN2CC4=CC=CC=C4Cl |
Kanonische SMILES |
CC1=NC2=C(C(=N1)N3CCCC3)N=NN2CC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



